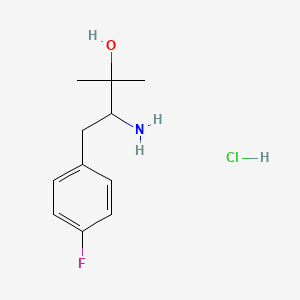

3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride is a chemical compound. It is closely related to 3-Amino-4-fluorophenylboronic acid . This compound is used in laboratory chemicals .

Molecular Structure Analysis

The molecular formula of the related compound 3-Amino-4-fluorophenylboronic acid is C6H7BFNO2 . The molecular weight is 154.94 g/mol .Physical and Chemical Properties Analysis

The related compound 3-Amino-4-fluorophenylboronic acid is a solid with a melting point of 226°C to 232°C .Scientific Research Applications

Synthesis and Chemistry

Synthesis of Optically Active Intermediates : The compound has been used in the synthesis of optically active intermediates like (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a key building block for calcium antagonists like Mibefradil. This involves asymmetric hydrogenation and crystallization processes for purity enhancement (Crameri et al., 1997).

Pilot-Plant-Scale Synthesis : Another study describes the pilot-plant-scale synthesis of this compound, showcasing its practicality and efficiency in industrial applications (Crameri et al., 1997).

Pharmacology and Drug Design

Synthesis of β-Substituted γ-Aminobutyric Acid Derivatives : Research indicates the synthesis of compounds like 4-amino-3phenylbutanoic acid hydrochloride, which exhibits high pharmacological activity and potential as a nootropic agent and myorelaxant (Vasil'eva et al., 2016).

Development of Tetrazole-Containing Derivatives : Research has explored the creation of tetrazole-containing derivatives of this compound, utilizing its amino and carboxy terminal groups for potential pharmaceutical applications (Putis et al., 2008).

Analytical Chemistry

Selective Extraction and Separation : This compound has been used in the selective extraction and separation of iron(III) from acidic solutions, indicating its potential in analytical chemistry (Gawali & Shinde, 1974).

Synthesis of Fluorinated Amino Acids : It's also been instrumental in the synthesis of fluorinated amino acids, which are valuable for their unique properties in various chemical reactions (Laue et al., 2000).

Safety and Hazards

3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like 3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride . These factors can include pH levels, temperature, presence of other compounds, and the specific biological environment within the body.

Properties

IUPAC Name |

3-amino-4-(4-fluorophenyl)-2-methylbutan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO.ClH/c1-11(2,14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10,14H,7,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJCVOXQENFFNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=CC=C(C=C1)F)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2815980.png)

![N-[1-(1-Methylimidazol-2-yl)-2-phenylethyl]prop-2-enamide](/img/structure/B2815982.png)

![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2815983.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2815984.png)

![1-(3-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2815985.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2815990.png)

![8-fluoro-2-(2-(2-fluorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2815991.png)

![1-(dipropylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2815992.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2815999.png)

![Ethyl 5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3-methylbenzofuran-2-carboxylate](/img/structure/B2816000.png)